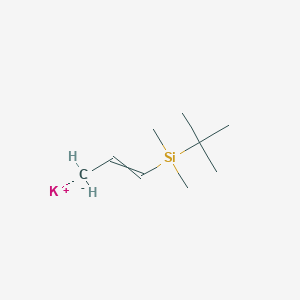
potassium;tert-butyl-dimethyl-prop-1-enylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;tert-butyl-dimethyl-prop-1-enylsilane is a chemical compound that features a tert-butyl group, a dimethyl group, and a prop-1-enylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;tert-butyl-dimethyl-prop-1-enylsilane typically involves the reaction of tert-butyl-dimethylchlorosilane with potassium hydride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
[ \text{tert-butyl-dimethylchlorosilane} + \text{potassium hydride} \rightarrow \text{this compound} + \text{hydrogen chloride} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;tert-butyl-dimethyl-prop-1-enylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium;tert-butyl-dimethyl-prop-1-enylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules that contain silicon.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of silicon-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of potassium;tert-butyl-dimethyl-prop-1-enylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyl and dimethyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The potassium ion can act as a counterion, stabilizing the reactive intermediates formed during the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethyl(2-propynyloxy)silane
- Trimethylsilyl derivatives
- Dimethylsilyl derivatives
Uniqueness
Potassium;tert-butyl-dimethyl-prop-1-enylsilane is unique due to the presence of the potassium ion, which can influence its reactivity and solubility in different solvents. The combination of the tert-butyl and dimethyl groups also provides unique steric and electronic properties that can be exploited in various chemical transformations.
Propriétés
Numéro CAS |
675879-67-1 |
|---|---|
Formule moléculaire |
C9H19KSi |
Poids moléculaire |
194.43 g/mol |
Nom IUPAC |
potassium;tert-butyl-dimethyl-prop-1-enylsilane |
InChI |
InChI=1S/C9H19Si.K/c1-7-8-10(5,6)9(2,3)4;/h7-8H,1H2,2-6H3;/q-1;+1 |
Clé InChI |
UQJWBQATUMZNOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C=C[CH2-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















